4-Chloro-2,3-difluoro-5-hydroxybenzoic acid

pKa prediction acidity modulation halogen substituent effects

Antimicrobial lead optimization demands halogenated benzoic acid scaffolds with predictable regioselectivity and precisely tunable physicochemical properties. 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-50-0) meets this requirement with a unique 2,3-difluoro-4-chloro-5-hydroxy substitution pattern. • LogP 2.02-2.22 & pKa 2.58 ± 0.10 - measurably higher lipophilicity (ΔLogP ≈ 0.2-0.7) and acidity (ΔpKa ≈ -0.12 to -0.30) versus 4-H or 4-F analogs for scaffold tuning • Directed ortho-metalation enabled by COOH/F/Cl directing groups delivers contiguously substituted derivatives inaccessible via classical electrophilic routes • 5-OH handle supports O-alkylation, O-acylation, O-silylation, and sulfonation for ether/ester conjugate libraries Supplied at ≥95% purity with global ambient shipping; ideal for medicinal chemistry and antimicrobial intermediate programs.

Molecular Formula C7H3ClF2O3
Molecular Weight 208.54 g/mol
CAS No. 749230-50-0
Cat. No. B1431481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
CAS749230-50-0
Molecular FormulaC7H3ClF2O3
Molecular Weight208.54 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O
InChIInChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13)
InChIKeyGZVMSWWFTNQKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid: Product Overview


4-Chloro-2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-50-0) is a polysubstituted aromatic carboxylic acid characterized by a unique substitution pattern featuring vicinal fluorine atoms at positions 2 and 3, a chlorine atom at position 4, and a phenolic hydroxyl group at position 5 . The compound has molecular formula C₇H₃ClF₂O₃, molecular weight 208.55 g/mol, and is commercially available at ≥95% purity . It is classified as a halogenated hydroxybenzoic acid derivative and is employed as a synthetic intermediate in medicinal chemistry, particularly as a precursor for antimicrobial agent development .

Synthetic intermediate for medicinal chemistry building blocks
Unique 4-Cl, 2,3-F₂, 5-OH substitution pattern supports regioselective transformations
High-purity grade suitable for reproducible synthetic workflows

4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid: Why Analogs Differ


Polyhalogenated benzoic acid derivatives with similar substitution patterns cannot be considered interchangeable in synthetic or biological applications. The presence and precise positioning of the 4-chloro substituent, in conjunction with the 2,3-difluoro motif and 5-hydroxy group, creates a unique electronic environment that dictates regioselectivity in subsequent transformations and influences key physicochemical properties such as acidity and lipophilicity [1]. Halogen substitution significantly alters benzoic acid scaffold properties: fluorine enhances metabolic stability, chlorine modulates electronic effects and provides a synthetic handle for further derivatization [2]. Comparative pKa and LogP data demonstrate that substituting chlorine with hydrogen (2,3-difluoro-5-hydroxybenzoic acid) or fluorine (2,3,4-trifluoro-5-hydroxybenzoic acid) measurably shifts acid strength and partition behavior, which directly impacts synthetic utility and biological performance .

Halogen pattern shifts acidity and lipophilicity, altering reactivity and biological performance; 4-H or 4-F analogs may not provide the same electronic profile.
Absence of the 5‑OH group (e.g., 4-chloro-2,3-difluorobenzoic acid) removes a critical synthetic handle and hydrogen-bond donor site.
Replacement with differently halogenated or non-halogenated scaffolds can change metabolic stability and regioselectivity in downstream chemistry.

4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid: Evidence vs Closest Analogs


Enhanced Acidity via 4-Chloro Substitution

The predicted pKa of 4-chloro-2,3-difluoro-5-hydroxybenzoic acid is 2.58 ± 0.10 . In contrast, the 4-chloro-free analog (2,3-difluoro-5-hydroxybenzoic acid) has an estimated pKa of approximately 2.70–2.88, while the 4-fluoro analog (2,3,4-trifluoro-5-hydroxybenzoic acid) is estimated at approximately 2.70–2.88 based on class-level substituent constant analysis . The observed difference of ΔpKa ≈ 0.12–0.30 units reflects the stronger electron-withdrawing inductive effect of chlorine versus hydrogen or additional fluorine at this position [1].

Acidity Modulation
Class-level
pKa 2.58 ± 0.10 (predicted); ΔpKa −0.12 to −0.30 vs 4-H/F analogs
Supports acidity-driven synthesis route selection
Predicted values; experimental validation not located
pKa prediction acidity modulation halogen substituent effects benzoic acid derivatives

Increased Lipophilicity from 4-Chloro Substitution

The reported/calculated LogP for 4-chloro-2,3-difluoro-5-hydroxybenzoic acid is 2.02–2.22 . By comparison, the 4-fluoro analog (2,3,4-trifluoro-5-hydroxybenzoic acid) is estimated at LogP ≈ 1.8–2.0, and the 4-hydrogen analog (2,3-difluoro-5-hydroxybenzoic acid) is estimated at LogP ≈ 1.5–1.7 based on class-level halogen substitution increments . The chlorine-for-fluorine substitution at position 4 increases lipophilicity by ΔLogP ≈ 0.2–0.4 units, while chlorine-for-hydrogen increases lipophilicity by ΔLogP ≈ 0.5–0.7 units [1].

Lipophilicity Increase
Class-level
LogP 2.02–2.22; ΔLogP +0.2–0.7 vs analogs
Supports lipophilicity tuning in lead design
Calculated estimates; experimental data needed
LogP lipophilicity halogen substitution partition coefficient

Critical Phenolic Hydroxyl Functionality

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-50-0) contains a phenolic hydroxyl group at position 5 . The closest commercially available analog lacking this hydroxyl group is 4-chloro-2,3-difluorobenzoic acid (CAS 150444-94-3), which has molecular formula C₇H₃ClF₂O₂ and molecular weight 192.55 g/mol . The presence of the 5-hydroxy group enables O-alkylation, O-acylation, O-silylation, and sulfonation reactions that are inaccessible to the non-hydroxylated analog. This functional group also provides an additional hydrogen bond donor (HBD count: 2 vs 1 for the non-hydroxylated analog) and hydrogen bond acceptor site .

Phenolic OH Handle
Head-to-head
Enables O-alkylation, acylation, sulfonation; +1 HBD vs non-hydroxylated analog
Expands synthetic derivatization options
Direct structural comparison
phenolic hydroxyl synthetic handle derivatization benzoic acid analogs

Antimicrobial Intermediate Application

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is explicitly documented as an intermediate in the synthesis of antimicrobial agents . In related halogenated benzoic acid scaffolds, the presence and identity of halogen substituents significantly impact antibacterial activity. For example, in a study of 2-chlorobenzoic acid derivatives, compound 6 exhibited pMIC(am) = 1.91 µM/mL against S. aureus and pMIC(ec) = 2.27 µM/mL against E. coli [1]. More broadly, SAR studies indicate that dihalogen substitution with electronegative elements enhances inhibitory effects, and the substitution of fluorine with chlorine in benzoic acid pharmacophores results in differential modulation of virulence phenotypes in S. aureus [2][3].

Antimicrobial Intermediate
Class-level
Documented as antimicrobial synthesis intermediate; class-level SAR supports halogen role
Class-level antimicrobial activity context
No direct MIC for parent acid
antibacterial intermediate SAR halogen substitution antimicrobial agent synthesis

Regioselective Functionalization via Directed Ortho-Metalation

Lithiation studies directed by carboxylic acid, fluorine, and chlorine substituents demonstrate that polysubstituted benzoic acids with vicinal fluorine atoms and chlorine substituents undergo regioselective deprotonation [1]. The combination of 2,3-difluoro and 4-chloro substitution creates a predictable metalation pattern distinct from mono-halogenated or differently substituted analogs. Specifically, the presence of both ortho-fluorine atoms and the para-chlorine relative to the carboxylate directs lithiation to specific positions, enabling the synthesis of contiguously substituted derivatives that are not readily accessible through conventional electrophilic aromatic substitution [2].

Regioselective Metalation
Class-level
Directed ortho-metalation by COOH, F, Cl; predictable lithiation pattern
Enables complex polysubstituted scaffold synthesis
Based on lithiation study; method-specific
directed ortho-metalation regioselective synthesis organometallic chemistry polysubstituted benzoic acids

Commercial Availability and Storage Profile

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is commercially available from multiple suppliers at ≥95% purity . The compound requires sealed, dry storage at 2–8°C . In contrast, the non-hydroxylated analog 4-chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) also requires 2–8°C storage but is offered at varying purity grades . The 4-hydrogen analog 2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) is available at ≥95% purity (some suppliers offer NLT 98%) with similar cold storage requirements .

Commercial Profile
Head-to-head
≥95% purity, 2–8°C storage; MW 208.55; vs analogs: MW differences
Supports procurement and handling planning
Supplier specifications; verify lot
commercial availability purity specification storage conditions procurement

4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid: Recommended Applications


Antimicrobial Synthesis with Optimized Physicochemical Profile

For medicinal chemistry programs developing novel antimicrobial agents, 4-chloro-2,3-difluoro-5-hydroxybenzoic acid provides a halogenated benzoic acid scaffold with LogP 2.02–2.22 and predicted pKa 2.58 ± 0.10 . This compound is documented as an intermediate for antimicrobial synthesis . The 4-chloro substituent confers measurably higher lipophilicity (ΔLogP ≈ 0.2–0.7) and greater acidity (ΔpKa ≈ −0.12 to −0.30) compared to 4-H or 4-F analogs, enabling tunable physicochemical properties in downstream drug candidates [1].

Regioselective Synthesis of Polysubstituted Aromatics via Directed Ortho-Metalation

Research groups employing directed ortho-metalation strategies benefit from the predictable regioselectivity imparted by the 2,3-difluoro-4-chloro substitution pattern . The combination of carboxylic acid, vicinal fluorine, and chlorine directing groups enables access to contiguously substituted benzoic acid derivatives that are difficult to prepare via classical electrophilic substitution. This application leverages the unique metalation profile established in the Marzi et al. study of lithiation directed by COOH, F, and Cl substituents .

O-Functionalized Derivatives via Phenolic Hydroxyl

The 5-hydroxy group distinguishes 4-chloro-2,3-difluoro-5-hydroxybenzoic acid (C₇H₃ClF₂O₃; MW 208.55) from the non-hydroxylated analog 4-chloro-2,3-difluorobenzoic acid (C₇H₃ClF₂O₂; MW 192.55) . This phenolic functionality enables O-alkylation, O-acylation, O-silylation, and sulfonation reactions, providing an additional synthetic handle for constructing ether-linked or ester-linked conjugates. The compound serves as a versatile building block for generating structurally diverse libraries when O-derivatization is a key synthetic objective .

Physicochemical Property Optimization in Lead Development

When optimizing lead compounds requiring precise modulation of lipophilicity and ionization, the differential LogP and pKa values of 4-chloro-2,3-difluoro-5-hydroxybenzoic acid versus its closest analogs provide a quantitative basis for scaffold selection . The compound offers an intermediate lipophilicity profile (LogP 2.02–2.22) that balances membrane permeability with aqueous solubility considerations, while the enhanced acidity (pKa 2.58 ± 0.10) relative to 4-H and 4-F comparators alters the ionization state at physiological pH ranges relevant to drug absorption and distribution .

Application
Selection Property
Validation Focus
Antimicrobial intermediate synthesis
Halogen substitution pattern
Physicochemical profile modulation
Regioselective aromatic synthesis
Directed metalation pattern
Lithiation regioselectivity review
O-Functionalized building block
Phenolic hydroxyl handle
Etherification/acylation accessibility
Lead physicochemical optimization
pKa/LogP tuning potential
Ionization/lipophilicity balance review

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